molecular formula C7H14O B1584281 cis-2-Methylcyclohexanol CAS No. 7443-70-1

cis-2-Methylcyclohexanol

Cat. No. B1584281
CAS RN: 7443-70-1
M. Wt: 114.19 g/mol
InChI Key: NDVWOBYBJYUSMF-NKWVEPMBSA-N
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Description

Cis-2-Methylcyclohexanol is a chemical compound with the molecular formula C7H14O . It is a very critical chemical intermediate for the synthesis of pharmaceuticals, dyes, and spices .


Synthesis Analysis

Cis-2-Methylcyclohexanol can be synthesized through the reduction of other compounds . For instance, it can be produced through an alcoholysis reaction of cyclohexene oxide and methanol with Ag2CsPW12O40 as a catalyst .


Molecular Structure Analysis

The molecular structure of cis-2-Methylcyclohexanol consists of a cyclohexane ring with a methyl group (CH3) and a hydroxyl group (OH) attached . The 3D structure of cis-2-Methylcyclohexanol can be viewed using specific software .


Chemical Reactions Analysis

Cis-2-Methylcyclohexanol undergoes a dehydration reaction when reacted with concentrated sulfuric acid to give two main products . The major product indicates the more stable carbocation formed during the intermediate step .


Physical And Chemical Properties Analysis

Cis-2-Methylcyclohexanol has a molecular weight of 114.1855 . It is flammable and harmful if swallowed or inhaled .

Scientific Research Applications

Application 1: Preparation of Acetic Acid- (2-methyl-cyclohexyl ester)

  • Summary of the Application : Cis-2-Methylcyclohexanol is used in the preparation of acetic acid- (2-methyl-cyclohexyl ester) by reaction with acetic anhydride .

Application 2: Study of the Effect of Organic Solvents on Epoxide Hydrolase

  • Summary of the Application : Cis-2-Methylcyclohexanol is used to study the effect of organic solvents on the enzyme epoxide hydrolase .

Safety And Hazards

Cis-2-Methylcyclohexanol is flammable and harmful if swallowed or inhaled . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to use only non-sparking tools .

Future Directions

As a critical chemical intermediate, cis-2-Methylcyclohexanol has attracted attention in recent years. With the development of the pharmaceutical industry, the demand for cis-2-Methylcyclohexanol is greatly increasing . Therefore, research on its synthesis and thermodynamic properties is of great significance .

properties

IUPAC Name

(1R,2S)-2-methylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6-4-2-3-5-7(6)8/h6-8H,2-5H2,1H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVWOBYBJYUSMF-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032695
Record name cis-2-Methylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-Methylcyclohexanol

CAS RN

7443-70-1, 19043-02-8
Record name cis-2-Methylcyclohexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007443701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-2-Methylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-2-methylcyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.352
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R,2S)-2-Methylcyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-2-Methylcyclohexanol

Citations

For This Compound
374
Citations
MM Clennan, EL Clennan - Journal of Chemical Education, 2011 - ACS Publications
… The redesigned experimental procedure is flexible and allows examination of the dehydrations of cis-2-methylcyclohexanol, 1, trans-2-methylcyclohexanol, 2, 1-methylcyclohexanol, 7, 3…
Number of citations: 8 pubs.acs.org
HA Dabbagh, CG Hughes, BH Davis - Journal of Catalysis, 1992 - Elsevier
… [3-methylcyclohexene x 100/ methylcyclohexenes; 0], dehydration [alkenes x 100/(alkenes + ketone), A], and alcohol isomerization (I) for the conversion of cis-2-methylcyclohexanol for …
Number of citations: 11 www.sciencedirect.com
S Antonczak, N Marchande, D Cabrol-Bass… - International Journal of …, 2003 - Elsevier
… is in favor of the former when cis-2-methylcyclohexanol is introduced in the system. These … From cis-2-methylcyclohexanol, formation of CH 3 ScOH + product proceeds preferentially …
Number of citations: 5 www.sciencedirect.com
S Ranjbar, A Soltanabadi, Z Fakhri - Journal of Molecular Liquids, 2017 - Elsevier
… The optimized structures of cis 2-methylcyclohexanol, trans 2-methylcyclohexanol and cyclohexylamine using Gaussian program at B3LYP level of DFT with 6-31 ++G** basis set. In …
Number of citations: 10 www.sciencedirect.com
AM Klibanov, A Chendrasekhar, BN Alberti - Enzyme and Microbial …, 1983 - Elsevier
… aqueous solution was nonenzymatically hydrolysed in 1 M NaOH at 100C, followed by extraction of the alcohol produced with CC14 and its identification as cis-2-methylcyclohexanol (4 …
Number of citations: 8 www.sciencedirect.com
Z Fakhri, MT Azad - The Journal of Chemical Thermodynamics, 2021 - Elsevier
… To do this process, first the initial structures of cis 2-methylcyclohexanol and trans 2-methylcyclohexanol and aniline were recognized by molecular mechanical technique. Afterwards, …
Number of citations: 4 www.sciencedirect.com
C Paris, P Alexandre - Journal of Chromatographic Science, 1972 - academic.oup.com
In GC, according to Kovats, there is a correlation between the retention increment—which is defined as the difference between retention indices obtained on a polar and a nonpolar …
Number of citations: 12 academic.oup.com
M Miyazawa, S Okamura… - Journal of Chemical …, 1999 - Wiley Online Library
… The reduction of (Æ)-2-methylcyclohexanone was stereospecific, with the (2R)-ketone being converted to the corresponding ( )-cis-2-methylcyclohexanol (1S,2R); 92%ee. (Æ)-3-…
Number of citations: 7 onlinelibrary.wiley.com
M Miyazawa, S Okamura… - Journal of Chemical …, 1996 - Wiley Online Library
… (2R)-ketone being converted to the corresponding ( + )-cis-2methylcyclohexanol(W2R); absolute configuration, 92% ee On the … the predominant isomer being cis-2-methylcyclohexanol t …
Number of citations: 23 onlinelibrary.wiley.com
T Oritani, K Yamashita - Agricultural and Biological Chemistry, 1973 - Taylor & Francis
… -trans and cis-2-methylcyclohexyl acetates were asymmetrically hydrolyzed to (-)-trans-2-methylcyclohexanol with (+)-trans-2-methylcyclohexyl acetate and (-)-cis-2-methylcyclohexanol …
Number of citations: 24 www.tandfonline.com

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